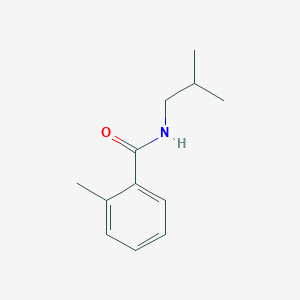

2-methyl-N-(2-methylpropyl)benzamide

Description

2-Methyl-N-(2-methylpropyl)benzamide is a benzamide derivative characterized by a methyl-substituted benzene ring and an N-linked 2-methylpropyl (isobutyl) group.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27g/mol |

IUPAC Name |

2-methyl-N-(2-methylpropyl)benzamide |

InChI |

InChI=1S/C12H17NO/c1-9(2)8-13-12(14)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H,13,14) |

InChI Key |

MXGMXFIGOFJSMS-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NCC(C)C |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Features a 3-methylbenzamide core with a hydroxylated tertiary-butyl group on the nitrogen.

- Key Differences: The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents compared to the non-polar isobutyl group in 2-methyl-N-(2-methylpropyl)benzamide .

2-(N-Allylsulfamoyl)-N-propylbenzamide

- Structure : Incorporates a sulfamoyl (-SO₂NH₂) group and an allyl-propyl chain.

- The allyl group may enable polymerization or crosslinking, unlike the inert isobutyl group in the target compound .

- Applications : Studied for theoretical properties (e.g., electronic structure) but lacks explicit biological data .

2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide

- Structure : Thiourea derivative with a pyridinyl substituent.

- Key Differences: The thiourea moiety (C=S and NH groups) enhances hydrogen-bonding capacity and metal coordination, contrasting with the simple amide in the target compound.

- Synthesis : Involves a two-step process with potassium thiocyanate and primary amines, differing from the direct acylation used for the target compound .

5-((3-(2-Isopropylphenyl)prop-2-yn-1-yl)oxy)-2-methyl-N-(quinolin-8-yl)benzamide

- Structure: Contains a quinoline ring and an isopropylphenyl alkyne group.

Data Table: Structural and Physicochemical Comparison

Key Research Findings

- Hydrogen Bonding and Crystallinity: The absence of hydrogen-bond donors in this compound likely results in weaker intermolecular interactions compared to hydroxyl- or thiourea-containing analogs, influencing its crystallinity and melting point .

- Biological Activity : Thiourea derivatives (e.g., 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide) demonstrate antibacterial properties, suggesting that structural modifications to the target compound could enhance bioactivity .

- Synthetic Flexibility : The target compound’s straightforward synthesis contrasts with multi-step routes required for sulfamoyl or thiourea derivatives, making it a versatile intermediate for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.